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Compound of Interest

Compound Name:
2-Fluoro-5-methoxy-4-

methylbenzaldehyde

CAS No.: 1378655-94-7

Cat. No.: B2930085

Get Quote

Executive Summary
2-Fluoro-5-methoxy-4-methylbenzaldehyde (CAS: 1378655-94-7) is a specialized fluorinated

building block utilized in the synthesis of complex pharmaceutical intermediates, including

STING agonists [1].[1][2][3][4][5] Its solubility behavior is governed by the interplay between its

lipophilic core (fluorine, methyl groups) and its polar functional groups (aldehyde, methoxy).[1]

[2]

This guide provides a validated solubility framework for researchers. Key findings indicate that

Toluene and Dichloromethane (DCM) are superior solvents for reaction homogeneity, while

Alcohol/Water or Toluene/Heptane systems offer the highest potential for purification via

recrystallization.[1][2]

Chemical Identity & Physicochemical Basis
Understanding the structural drivers of solubility is critical for predicting behavior in non-

standard solvents.[1][2]
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Property Detail

Chemical Name 2-Fluoro-5-methoxy-4-methylbenzaldehyde

CAS Number 1378655-94-7

Molecular Formula C₉H₉FO₂

Molecular Weight 168.17 g/mol

Predicted LogP ~2.1 – 2.4 (Lipophilic)

Physical State
Solid (Predicted MP: 45–75°C based on

isomeric analogs [2])

Structural Analysis[1]
Fluorine Atom (C-2): Increases lipophilicity and metabolic stability but reduces water

solubility compared to non-fluorinated analogs.[1][2]

Methoxy Group (C-5): Acts as a hydrogen bond acceptor, providing moderate solubility in

polar aprotic solvents (THF, Acetone).[1][2]

Aldehyde (C-1): The reactive center; susceptible to oxidation.[1][2] Solvents must be free of

peroxides (e.g., unstabilized ethers).[1][2]

Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic interaction with the

target molecule.

Solubility Classification Table
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Solvent Class
Representative
Solvents

Solubility Rating
Primary
Application

Aromatics Toluene, Xylene High (>100 mg/mL)

Reaction Medium:

Validated in patent

literature for reflux

conditions [1].[1][2]

Ideal for high-temp

functionalization.[1][2]

Chlorinated DCM, Chloroform
Very High (>150

mg/mL)

Workup/Extraction:

Excellent partitioning

coefficient against

water.[1][2]

Polar Aprotic
THF, Ethyl Acetate,

DMSO
High (>80 mg/mL)

General Synthesis:

Good for nucleophilic

additions; DMSO

useful for stock

solutions.[1][2]

Polar Protic
Methanol, Ethanol,

IPA

Moderate (Heating

req.)[1][2]

Crystallization: High

solubility at boiling;

low at RT.[1] Ideal for

"dissolve-and-cool"

purification.[1]

Aliphatics
Hexane, Heptane,

Cyclohexane
Low (<5 mg/mL)

Anti-Solvent: Induces

precipitation when

added to Toluene or

EtOAc solutions.[1][2]

Aqueous Water, Brine Insoluble

Wash Phase:

Removes inorganic

salts during extraction.

[1][2]

Mechanistic Insight: The Toluene Advantage
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Patent WO2018067423A1 explicitly describes the use of Toluene for reactions involving this

aldehyde [1].[1][2] Toluene provides a "sweet spot" for process chemistry:

Boiling Point (110°C): High enough to drive kinetics, low enough to remove via rotovap.

Orthogonality: It does not hydrogen bond, preventing interference with the aldehyde carbonyl

during nucleophilic attacks.[1]

Experimental Protocols
As a Senior Scientist, I recommend the following self-validating workflows to determine precise

solubility limits for your specific batch.

Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during early development.[1][2]

Preparation: Weigh 10 mg of 2-Fluoro-5-methoxy-4-methylbenzaldehyde into a 4 mL clear

glass vial.

Addition: Add solvent in 100 µL increments at Room Temperature (20-25°C).

Observation: Vortex for 30 seconds after each addition.

Soluble: Clear solution obtained with <100 µL (Solubility >100 mg/mL).[1][2]

Moderate: Clear solution with 100–500 µL.[1]

Insoluble: Solid remains after 1 mL (>100 volumes).[1][2]

Thermal Stress: If insoluble at RT, heat to boiling (using a heat block). If it dissolves, the

solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Saturation Method (Tier 2)
Use this for generating regulatory-grade data.[1][2]

Saturation: Add excess solid to 5 mL of solvent until a suspension persists.
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Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (avoid Nylon, which

binds aldehydes).

Quantification:

Method 1 (Gravimetric): Evaporate 1 mL of filtrate in a tared vial and weigh the residue.

Method 2 (HPLC): Dilute filtrate with Acetonitrile and inject against a standard curve.[1]

Visualization of Workflows
Figure 1: Solubility Determination Workflow
This logic flow ensures no sample is wasted during characterization.[1][2]
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Start: 10 mg Target Compound

Add 100 µL Solvent

Vortex & Observe

Is it Dissolved?

Result: High Solubility
(>100 mg/mL)

Yes

Add Solvent up to 1 mL

No

Dissolved < 1 mL?

Result: Moderate Solubility
(10-100 mg/mL)

Yes

Heat to Boiling

No

Dissolved Hot?

Result: Recrystallization
Candidate

Yes

Result: Insoluble / Anti-Solvent

No

Click to download full resolution via product page

Caption: Step-by-step logic for classifying solvent suitability based on visual observation.
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Figure 2: Solvent System Selection Logic
A decision tree for selecting the correct solvent based on the process goal.

Define Process Goal

Reaction Medium

Extraction / Workup

Crystallization

High Temp (>80°C)?

Phase Separation Required?

Method?

Select: Toluene
(Ref: WO2018067423A1)Yes

Select: THF or DCM
No

Select: DCM / WaterBottom Layer

Select: EtOAc / Brine

Top Layer

Cooling Cryst.

Anti-Solvent

Select: IPA or Ethanol

Select: Toluene + Heptane

Click to download full resolution via product page

Caption: Decision matrix for selecting solvents for reaction, extraction, and purification stages.

Process Implications & Safety
When scaling up from milligrams to grams/kilograms, consider the following:

Flash Point Risks: While Diethyl Ether dissolves the compound well, its low flash point

makes it unsuitable for scale-up.[1] Methyl tert-butyl ether (MTBE) is a safer alternative with

similar solubility parameters.[1]

ICH Guidelines: Avoid Class 1 solvents (Benzene, CCl4).[1][2] Toluene is a Class 2 solvent

(Limit: 890 ppm) and is acceptable if purged correctly [3].[1]
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Aldehyde Stability: In solution (especially in alcohols like Methanol), the aldehyde can form

hemiacetals reversibly.[1][2] Ensure analysis (HPLC/NMR) is performed in aprotic solvents

(Acetonitrile/CDCl3) to avoid artifact peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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